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Pseudouridimycin - 1566586-52-4

Pseudouridimycin

Catalog Number: EVT-281259
CAS Number: 1566586-52-4
Molecular Formula: C17H26N8O9
Molecular Weight: 486.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pseudouridimycin (PUM) is a naturally occurring nucleoside analog discovered in Streptomyces sp. DSM26212. [] This C-nucleoside dipeptide exhibits potent and selective inhibition against bacterial RNA polymerase (RNAP), making it a promising candidate for the development of novel antibacterial agents. [, , ] Unlike other RNAP inhibitors like rifampin, PUM demonstrates a lower rate of spontaneous resistance emergence. [] Notably, PUM has shown effectiveness against a broad spectrum of bacteria, including drug-sensitive and drug-resistant strains. []

Future Directions
  • Development of Stable Analogs: Designing and synthesizing PUM analogs with improved chemical stability will be crucial for its therapeutic development. [, ]

5′-Aminopseudouridine

  • Compound Description: 5′-Aminopseudouridine is a key intermediate in the biosynthesis of Pseudouridimycin. [, , ] It is a modified nucleoside containing a crucial amino group at the 5' position of Pseudouridine.
  • Relevance: 5′-Aminopseudouridine is a direct precursor to Pseudouridimycin and a crucial building block in its biosynthesis. The conversion of 5′-Aminopseudouridine to Pseudouridimycin involves the addition of a formamidinylated, N-hydroxylated Gly-Gln dipeptide moiety. [, ] This highlights the structural similarity and close relationship between the two compounds.

Pseudouridine Aldehyde

  • Compound Description: Pseudouridine aldehyde is an early intermediate in Pseudouridimycin biosynthesis. It is formed by the oxidation of Pseudouridine by the flavin-dependent oxidase SapB.
  • Relevance: Pseudouridine aldehyde is a direct precursor to 5′-Aminopseudouridine in the Pseudouridimycin biosynthetic pathway. This makes it a crucial intermediate in the multi-step process of building the Pseudouridimycin molecule.

Uridine

  • Compound Description: Uridine is a naturally occurring nucleoside and a fundamental building block of RNA. It shares structural similarities with Pseudouridimycin, particularly in the core nucleoside structure.
  • Relevance: While structurally similar to Pseudouridine, Uridine displays significantly lower affinity for the SapB enzyme involved in Pseudouridimycin biosynthesis. This selectivity highlights the importance of the 5'-position modification in Pseudouridimycin for its biological activity and distinguishes it from Uridine.

Oxazinomycin

  • Compound Description: Oxazinomycin is a C-nucleoside antibiotic with a structure related to Pseudouridimycin. It exhibits its own antibacterial properties through mechanisms distinct from Pseudouridimycin.
  • Relevance: Oxazinomycin shares structural similarities with Pseudouridimycin and can act as a substrate for the SapB enzyme, albeit with moderate affinity. This suggests potential for generating hybrid C-nucleoside analogues with potentially modified activity or specificity.

PUM Analogues with Amide or Hydrazide Isosteres

  • Compound Description: These are synthetically designed analogues of Pseudouridimycin where the central hydroxamate bond is replaced with more stable amide or hydrazide isosteres.
  • Relevance: These analogues address the inherent instability of the hydroxamate bond in Pseudouridimycin, which is susceptible to guanidine-mediated scission in aqueous solutions. [, ] By substituting this bond, these analogues aim to enhance the chemical stability of Pseudouridimycin while retaining its antibacterial activity.

Rifampin (Rif)

  • Compound Description: Rifampin is a clinically used antibiotic that also targets bacterial RNA polymerase (RNAP) but through a different binding site and mechanism than Pseudouridimycin.
  • Relevance: Although both Pseudouridimycin and Rifampin inhibit bacterial RNA polymerase, they do so through distinct mechanisms and binding sites. Notably, Pseudouridimycin exhibits additive antibacterial activity with Rifampin and does not show cross-resistance, suggesting potential for combination therapy.

Strepturidin

  • Compound Description: Initially thought to be a distinct compound, Strepturidin was later found to be identical to Pseudouridimycin. This highlights the complexity of natural product discovery and the importance of rigorous structural characterization.
  • Relevance: The identification of Strepturidin as Pseudouridimycin emphasizes the importance of comprehensive chemical analysis in natural product research. This finding prevents redundant research efforts and consolidates knowledge about this important antibacterial compound.
Synthesis Analysis

The biosynthesis of pseudouridimycin involves a complex pathway characterized by several enzymatic steps. Key enzymes identified include:

  • Pseudouridine Synthase (PumJ): Responsible for converting uridine to pseudouridine.
  • Flavin-dependent Oxidase (PumB): Catalyzes the formation of pseudouridine aldehyde from pseudouridine.
  • Aminotransferases (PumG and PumI): Involved in the transamination processes that incorporate amino groups into the structure.

The pathway has been elucidated using genetic manipulation techniques, including the creation of knockout mutants to identify essential genes and intermediates in the biosynthetic process . Techniques such as liquid chromatography-mass spectrometry have been employed to analyze the metabolites produced at each step, confirming the identity of intermediates like guanidineacetic acid and 5'-amino pseudouridine .

Molecular Structure Analysis

Pseudouridimycin's molecular structure features a unique arrangement that allows it to mimic nucleotide interactions. The compound consists of:

  • A 5'-aminopseudouridine moiety.
  • A formamidinylated, N-hydroxylated dipeptide component derived from glycine and glutamine.

This structure enables effective Watson-Crick base pairing, enhancing its binding affinity to bacterial RNA polymerase . The molecular formula and weight are critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pseudouridimycin undergoes several key reactions during its biosynthesis:

  1. Transamination: The conversion of uridine derivatives into 5'-aminated forms facilitated by aminotransferases.
  2. Oxidation: The action of oxidases that modify the nucleoside structure to enhance its antibacterial properties.
  3. Peptide Bond Formation: Amide ligases contribute to linking amino acids to form the final antibiotic structure.

These reactions are essential for generating the active form of pseudouridimycin capable of inhibiting bacterial transcription .

Mechanism of Action

The mechanism by which pseudouridimycin exerts its antibacterial effects revolves around its ability to bind directly to the active site of bacterial RNA polymerase. By occupying this site, it prevents the enzyme from incorporating uridine triphosphate into RNA chains, effectively halting transcription. This mode of action is distinct from other inhibitors that may target different regions or mechanisms within RNA polymerase .

Physical and Chemical Properties Analysis

Pseudouridimycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents due to its nucleoside nature.
  • Stability: The compound shows varying stability under different conditions, influenced by factors such as pH and temperature.
  • Spectroscopic Properties: Characterization techniques like ultraviolet-visible spectroscopy provide insights into its electronic transitions, crucial for understanding its reactivity .

Data on melting point, boiling point, and specific optical rotation can further elucidate its physical characteristics.

Applications

Pseudouridimycin holds significant promise in scientific research and therapeutic applications:

  • Antibacterial Agent: Its primary application is as an antibiotic targeting resistant bacterial strains, making it a candidate for treating infections caused by multidrug-resistant organisms.
  • Research Tool: As a selective inhibitor of bacterial RNA polymerase, it can be utilized in studies aimed at understanding transcription mechanisms in bacteria.
  • Drug Development: Insights gained from pseudouridimycin's structure and function may guide the design of new antibiotics with enhanced efficacy against resistant pathogens .

Properties

CAS Number

1566586-52-4

Product Name

Pseudouridimycin

IUPAC Name

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide

Molecular Formula

C17H26N8O9

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1

InChI Key

XDEYHXABZOKKDZ-YFKLLHAASA-N

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

Pseudouridimycin; PUM

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O

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